molecular formula C19H29N3O2S B2800775 N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-cyclopentyloxalamide CAS No. 946303-63-5

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-cyclopentyloxalamide

Cat. No.: B2800775
CAS No.: 946303-63-5
M. Wt: 363.52
InChI Key: RPGNVIUACXDMCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-cyclopentyloxalamide is a synthetically derived organic compound featuring a unique molecular architecture. Its structure includes:

  • Azepane moiety: A seven-membered saturated nitrogen-containing ring, which may enhance lipophilicity and influence pharmacokinetic properties.

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N'-cyclopentyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2S/c23-18(19(24)21-16-7-3-4-8-16)20-13-17(15-9-12-25-14-15)22-10-5-1-2-6-11-22/h9,12,14,16-17H,1-8,10-11,13H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGNVIUACXDMCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(CNC(=O)C(=O)NC2CCCC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-cyclopentyloxalamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihalide under basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Formation of the Oxalamide Moiety: The oxalamide group is typically formed by reacting an oxalyl chloride with an amine precursor in the presence of a base.

Industrial Production Methods

Industrial production of N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-cyclopentyloxalamide would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-cyclopentyloxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The azepane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted azepane derivatives.

Scientific Research Applications

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-cyclopentyloxalamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-cyclopentyloxalamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azepane and thiophene rings may play a role in binding to these targets, while the oxalamide moiety could influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features and applications of N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-cyclopentyloxalamide and related compounds:

Compound Name Structural Features Functional Groups Applications/Properties Synthesis Highlights
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-cyclopentyloxalamide Azepane, thiophen-3-yl, cyclopentyl oxalamide Amide, heterocyclic, aliphatic amine Hypothesized: Antimicrobial, imaging agents Not detailed in evidence
PT-ADA-PPR () Thiophene-ethoxyethyl chains, adamantane carboxamide Ether, carboxamide, azide Dual-color lysosomal imaging agent FeCl3-mediated oxidative polymerization
5b () 2-methyl-5-nitroimidazole, thiophen-3-yl ethoxyethyl chain Nitroimidazole, ether Antibacterial activity SN2 substitution with FeCl3
Key Observations:

Thiophene Motif :

  • The thiophen-3-yl group is a common feature in PT-ADA-PPR and compound 5b, contributing to π-conjugation and optoelectronic properties. In PT-ADA-PPR, this enables dual-wavelength excitation for lysosomal imaging , while in 5b, it may enhance membrane permeability for antibacterial activity .
  • In the main compound, the thiophene’s electronic properties could similarly support applications in imaging or catalysis, though its exact role remains speculative.

Nitrogen-Containing Moieties: The azepane ring in the main compound contrasts with PT-ADA-PPR’s adamantane carboxamide and 5b’s nitroimidazole.

Oxalamide Linker: The cyclopentyl oxalamide in the main compound differs from PT-ADA-PPR’s ether and carboxamide linkages. Oxalamides are known for strong hydrogen-bonding capacity, which could improve crystallinity or stability compared to PT-ADA-PPR’s ether-based backbone .

Pharmacological and Material Properties

  • Antimicrobial Potential: Compound 5b’s nitroimidazole group is critical for its antibacterial activity, targeting anaerobic pathogens . The main compound lacks nitro groups but may leverage its azepane and thiophene for alternative mechanisms, such as disrupting bacterial membranes.
  • Biomedical Imaging: PT-ADA-PPR’s dual-color imaging capability stems from extended conjugation via thiophene-ethoxyethyl chains . The main compound’s thiophene could similarly absorb in the visible spectrum, but without conjugated side chains, its optical properties may be less pronounced.

Biological Activity

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-cyclopentyloxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features:

  • Azepane Ring : A seven-membered saturated heterocyclic ring.
  • Thiophene Moiety : A five-membered aromatic ring containing sulfur.
  • Cyclopentyl Group : A five-membered saturated ring that contributes to the compound's lipophilicity.

The molecular formula is C22H29N3O4SC_{22}H_{29}N_{3}O_{4}S, with a molecular weight of approximately 431.6g mol431.6\,\text{g mol} .

Synthesis

The synthesis of N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-cyclopentyloxalamide typically involves several key steps:

  • Formation of the Azepane Ring : Cyclization reactions using suitable precursors.
  • Introduction of the Thiophene Group : Cross-coupling reactions, such as Suzuki or Stille coupling.
  • Formation of the Oxalamide Moiety : Reaction of oxalyl chloride with an amine precursor under anhydrous conditions.

These steps require careful selection of solvents and reaction conditions to optimize yield and purity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The structural features facilitate binding, potentially modulating their activity and leading to various biological effects. For instance, compounds with similar structures have been shown to inhibit glycine transporter 1 (GlyT1), which plays a crucial role in neurotransmission .

Pharmacological Effects

Research indicates that N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-cyclopentyloxalamide may exhibit:

  • Neuroprotective Properties : Potential applications in treating neurodegenerative disorders due to its interaction with neurotransmitter systems.
  • Antidepressant Effects : Similar compounds have demonstrated efficacy in modulating serotonin and norepinephrine pathways.

Case Studies

A notable study involved the evaluation of azepane derivatives as GlyT1 inhibitors, where modifications in the azepane structure led to enhanced potency. The most potent inhibitors exhibited IC50 values in the nanomolar range, demonstrating significant potential for CNS penetration and therapeutic efficacy .

Comparative Analysis

The following table summarizes the biological activities and properties of related compounds:

Compound NameStructure FeaturesIC50 (nM)Biological Activity
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-cyclopentyloxalamideAzepane, ThiopheneTBDNeuroprotective, Antidepressant
4-ChlorobenzenesulfonamideSulfonamide, Phenyl37GlyT1 Inhibitor
Phenethylamine DerivativeAromatic Amine50CNS Activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.